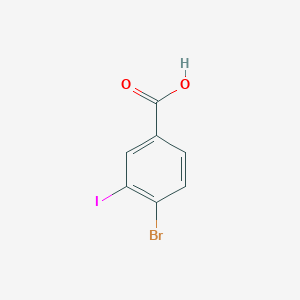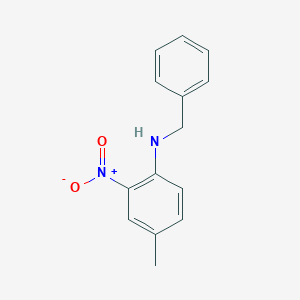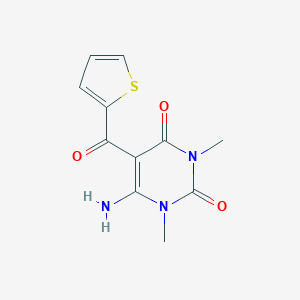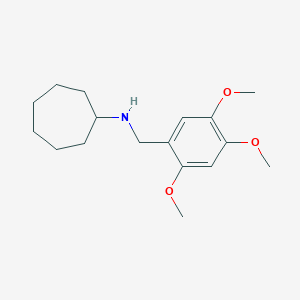
2-(Cyclohexylamino)benzoesäure
Übersicht
Beschreibung
2-(Cyclohexylamino)benzoic acid is an organic compound belonging to the class of aminobenzoic acids. These compounds are characterized by the presence of an amine group attached to the benzene ring of benzoic acid. The molecular formula of 2-(cyclohexylamino)benzoic acid is C13H17NO2, and it has a molecular weight of 219.28 g/mol
Wissenschaftliche Forschungsanwendungen
2-(Cyclohexylamino)benzoesäure hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
5. Wirkmechanismus
Der Wirkmechanismus von this compound beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen und Signalwegen. So kann es beispielsweise auf Serin/Threonin-Protein-Kinase Chk1 wirken, die eine Rolle bei der Zellzyklusregulation und der DNA-Schadensantwort spielt . Durch die Modulation der Aktivität dieser Kinase kann die Verbindung verschiedene zelluläre Prozesse beeinflussen, einschließlich Zellproliferation und Apoptose .
Ähnliche Verbindungen:
2-Aminobenzoesäure: Ähnlich in der Struktur, aber ohne die Cyclohexylgruppe.
4-Aminobenzoesäure: Die Aminogruppe ist an der para-Position des Benzolrings gebunden.
Cyclohexylamin: Enthält die Cyclohexylgruppe, aber ohne die Benzoesäure-Einheit.
Einzigartigkeit: this compound ist aufgrund des Vorhandenseins sowohl der Cyclohexylgruppe als auch der Aminobenzoesäure-Struktur einzigartig. Diese Kombination verleiht ihr besondere chemische und biologische Eigenschaften, was sie zu einer wertvollen Verbindung für verschiedene Anwendungen macht .
Wirkmechanismus
Target of Action
The primary target of 2-(Cyclohexylamino)benzoic acid is the Serine/threonine-protein kinase Chk1 . This protein plays a crucial role in cell cycle control, particularly in response to DNA damage .
Mode of Action
This could result in changes to the cell cycle and DNA repair mechanisms .
Biochemical Pathways
The specific biochemical pathways affected by 2-(Cyclohexylamino)benzoic acid are currently unknown . Given its target, it is likely involved in pathways related to cell cycle control and dna damage response .
Pharmacokinetics
These properties would significantly impact the compound’s bioavailability and overall pharmacokinetics .
Result of Action
Given its target, it may influence cell cycle progression and DNA repair mechanisms .
Action Environment
Factors such as pH, temperature, and presence of other molecules could potentially affect its activity .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von 2-(Cyclohexylamino)benzoesäure erfolgt typischerweise durch Reaktion von Cyclohexylamin mit 2-Chlorbenzoesäure. Die Reaktion wird in Gegenwart eines geeigneten Lösungsmittels, wie Ethanol oder Methanol, unter Rückflussbedingungen durchgeführt. Die Reaktionsmischung wird auf eine Temperatur von etwa 80-100 °C erhitzt, um eine vollständige Umsetzung der Reaktanten zum gewünschten Produkt sicherzustellen .
Industrielle Produktionsmethoden: In industriellen Umgebungen kann die Produktion von this compound effizientere und skalierbarere Methoden umfassen. Eine solche Methode beinhaltet die Verwendung von Durchflussreaktoren, die eine bessere Kontrolle der Reaktionsparameter und höhere Ausbeuten ermöglichen. Darüber hinaus kann die Verwendung von Katalysatoren und optimierten Reaktionsbedingungen die Effizienz des Syntheseprozesses weiter verbessern .
Analyse Chemischer Reaktionen
Arten von Reaktionen: 2-(Cyclohexylamino)benzoesäure kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann zu entsprechenden Chinonen oder anderen oxidierten Derivaten oxidiert werden.
Reduktion: Reduktionsreaktionen können die Verbindung in ihre entsprechenden Amin- oder Alkohol-Derivate umwandeln.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3) unter sauren Bedingungen.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) oder Natriumborhydrid (NaBH4) werden üblicherweise verwendet.
Substitution: Nukleophile Substitutionsreaktionen beinhalten häufig Reagenzien wie Alkylhalogenide oder Acylchloride in Gegenwart einer Base.
Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Zum Beispiel kann die Oxidation zu Chinonen führen, während die Reduktion Amine oder Alkohole produzieren kann. Substitutionsreaktionen können zu einer Vielzahl von substituierten Benzoesäurederivaten führen .
Vergleich Mit ähnlichen Verbindungen
2-Aminobenzoic acid: Similar in structure but lacks the cyclohexyl group.
4-Aminobenzoic acid: The amine group is attached to the para position of the benzene ring.
Cyclohexylamine: Contains the cyclohexyl group but lacks the benzoic acid moiety.
Uniqueness: 2-(Cyclohexylamino)benzoic acid is unique due to the presence of both the cyclohexyl group and the aminobenzoic acid structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Eigenschaften
IUPAC Name |
2-(cyclohexylamino)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c15-13(16)11-8-4-5-9-12(11)14-10-6-2-1-3-7-10/h4-5,8-10,14H,1-3,6-7H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSXMFCCPQQJLCR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC2=CC=CC=C2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60600368 | |
| Record name | 2-(Cyclohexylamino)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60600368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10286-53-0 | |
| Record name | 2-(Cyclohexylamino)benzoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010286530 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(Cyclohexylamino)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60600368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(CYCLOHEXYLAMINO)BENZOIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B519KGK87P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the crystal structure of PhzA/B in complex with 2-(Cyclohexylamino)benzoic acid?
A1: The research paper you provided describes the crystal structure of PhzA/B, a protein involved in phenazine biosynthesis, complexed with 2-(Cyclohexylamino)benzoic acid. [] This structural information is crucial for understanding the molecular interactions between the compound and its target protein. By analyzing the binding site and interactions, researchers can gain insights into the mechanism of action of 2-(Cyclohexylamino)benzoic acid and its potential role in phenazine biosynthesis. This knowledge can be further applied to design novel compounds targeting PhzA/B or other enzymes involved in similar pathways.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















